Diethyl(3-aminophenyl)phosphonate
Description
Properties
CAS No. |
89277-85-0 |
|---|---|
Molecular Formula |
C10H16NO3P |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
3-diethoxyphosphorylaniline |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 |
InChI Key |
AXAVRCDPAKQEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Phosphonates
Key Observations:
- Aromatic vs. Aliphatic Substituents: The 3-aminophenyl group enhances nucleophilic reactivity compared to aliphatic chains (e.g., hexadecyl), which prioritize lipophilicity for transdermal applications .
- Heterocyclic vs. Phenyl Groups: Pyridylmethyl phosphonates (e.g., 3-pmape) form stable metal complexes due to nitrogen donor atoms, whereas the 3-aminophenyl group may favor electrophilic aromatic substitution or hydrogen bonding .
- Functional Group Impact: Bromodifluoromethyl and acetylbetulin substituents enable halogenation or glycosylation, respectively, contrasting with the amino group’s role in cyclocondensation .
Structural and Crystallographic Insights
Crystal structures of similar phosphonates reveal:
- Hydrogen Bonding: Diethyl[(5-chloro-2-hydroxyanilino)methyl]phosphonate forms intramolecular N–H···O bonds, stabilizing its conformation. The 3-aminophenyl group may similarly engage in H-bonding or π-stacking .
- Steric Effects : Bulky substituents (e.g., pyridylmethyl) influence coordination geometry in metal complexes, whereas aromatic amines may favor planar arrangements .
Preparation Methods
Nucleophilic Substitution with Dialkyl Phosphites
The Michaelis-Arbuzov reaction and its variants are widely employed for synthesizing phosphonate esters. For this compound, this involves reacting 3-aminophenyl halides (e.g., bromide or iodide) with triethyl phosphite under thermal conditions. The general reaction proceeds as:
where . This method requires anhydrous conditions and temperatures of 120–160°C, yielding 60–85% product.
Direct Phosphorylation of 3-Aminophenol
An alternative route involves the reaction of 3-aminophenol with diethyl phosphite in the presence of a base such as triethylamine:
This method avoids halogenated intermediates but requires careful control of pH and temperature (50–80°C) to prevent oxidation of the amine group.
Detailed Methodologies and Optimization
Michaelis-Arbuzov Reaction
Reagents and Conditions
-
3-Aminophenyl bromide : Synthesized via diazotization of 3-nitroaniline followed by Sandmeyer reaction.
-
Triethyl phosphite : Used in 1.2–1.5 molar equivalents.
-
Solvent : Toluene or xylene (anhydrous).
-
Temperature : 140°C, 12–24 hours.
Yield and Purity
Base-Catalyzed Phosphorylation
Reagents and Conditions
-
3-Aminophenol : Commercial grade, purified via recrystallization.
-
Diethyl phosphite : 1.1 equivalents.
-
Base : Triethylamine (2.0 equivalents).
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
-
Temperature : 60°C, 6–8 hours.
Yield and Purity
Industrial-Scale Production Considerations
Catalyst Selection
Heterogeneous catalysts like palladium on carbon (Pd/C) enhance reaction rates in halogen-based routes, reducing side reactions. For example, Pd/C (5 wt%) in toluene increases yield to 88% at 120°C.
Solvent Recycling
Toluene and THF are recovered via distillation, reducing costs by 30–40% in continuous-flow systems.
Comparative Analysis of Methods
| Parameter | Michaelis-Arbuzov | Base-Catalyzed |
|---|---|---|
| Yield | 70–85% | 65–75% |
| Reaction Time | 12–24 h | 6–8 h |
| Halogen Waste | High | None |
| Scalability | Excellent | Moderate |
| Purity (HPLC) | ≥98% | ≥95% |
Emerging Techniques and Innovations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Diethyl(3-aminophenyl)phosphonate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds, as seen in analogous fluorophenyl derivatives . Alternatively, Kabachnik–Fields multicomponent reactions involving aldehydes, amines, and diethyl phosphite may be adapted for α-aminophosphonate synthesis . Optimization of catalyst loading (e.g., Pd), solvent polarity, and temperature is critical for yield improvement. For example, anhydrous toluene at room temperature has been effective for similar phosphonate-amine couplings .
Q. How is 31P NMR spectroscopy applied to characterize this compound?
- Methodology : 31P NMR provides insights into the phosphorus environment. The chemical shift typically ranges between 20–30 ppm for dialkyl arylphosphonates. Coupling patterns (e.g., splitting due to adjacent protons) confirm structural integrity. For example, diethyl phosphonate derivatives show distinct one-bond and three-bond coupling to hydrogen in 1H-decoupled spectra . Integration of peaks and comparison with authentic standards (e.g., diethyl methylphosphonate at δ ~25 ppm) aid in purity assessment .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Refer to SDS guidelines for organophosphonates:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential vapor release.
- In case of exposure, wash skin with water and seek medical attention for irritation .
- Store in sealed containers away from oxidizers, as phosphonates may decompose under extreme conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodology : Analytical techniques like gas chromatography (GC) and IR spectroscopy help identify side products. For example, GC retention times for diethyl phosphonate (~4' 05") vs. methylphosphonate (~4' 30") distinguish competing byproducts . Quantify unreacted starting materials via 1H NMR or LC-MS. Adjust stoichiometry of the aryl precursor and phosphite reagent to minimize residual reagents.
Q. What mechanistic role does the 3-amino group play in nucleophilic substitution reactions involving this compound?
- Methodology : The amino group enhances electrophilicity at the phosphorus center, facilitating nucleophilic attack (e.g., by amines or thiols). In azidopyrazole reactions, the amino group stabilizes intermediates via resonance, as seen in the formation of 5-aminopyrazole derivatives . Kinetic studies (e.g., varying nucleophile concentration) can elucidate rate dependencies.
Q. How can reaction conditions be optimized for synthesizing α-aminophosphonate derivatives?
- Methodology : Employ factorial design experiments to test variables like catalyst type, temperature, and solvent polarity. For example, a full factorial model (e.g., QCat, time, temperature) identified optimal conditions for Kabachnik–Fields reactions, achieving >75% yield for α-aminophosphonates . Use DOE software (e.g., Minitab) to analyze interaction effects and refine protocols.
Q. What strategies are effective for analyzing stability and degradation pathways of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 2–12) and monitoring degradation via HPLC. Phosphonates are typically stable in neutral conditions but hydrolyze under strong acidic/basic conditions to form phosphonic acids. Identify degradation products using high-resolution mass spectrometry (HRMS) and compare with synthetic standards .
Q. How does the electronic nature of the 3-aminophenyl group influence reactivity in cross-coupling reactions?
- Methodology : The amino group’s electron-donating effect activates the aryl ring toward electrophilic substitution. Compare Hammett substituent constants (σ values) to predict reactivity trends. For instance, palladium-catalyzed couplings with electron-rich aryl groups proceed faster than electron-deficient analogs . Use DFT calculations to model transition states and validate experimental observations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
